

mass spectrometry of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4-Trimethoxy-6-methylbenzaldehyde

Cat. No.: B053454

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry of 2,3,4-Trimethoxy-6-methylbenzaldehyde

This guide offers a detailed examination of the mass spectrometric behavior of **2,3,4-Trimethoxy-6-methylbenzaldehyde**, a significant building block in organic synthesis, particularly in the development of pharmaceutical agents.^[1] For researchers and drug development professionals, understanding the fragmentation signature of this molecule is crucial for its unambiguous identification, purity assessment, and quality control. This document provides a predictive analysis of its electron ionization (EI) mass spectrum, a detailed experimental protocol for data acquisition, and an interpretation of the expected fragmentation pathways grounded in established chemical principles.

Molecular Profile and Ionization Strategy

2,3,4-Trimethoxy-6-methylbenzaldehyde ($C_{11}H_{14}O_4$) has a molecular weight of 210.23 g/mol.^{[1][2]} Its structure, featuring an aromatic ring substituted with an aldehyde, a methyl group, and three methoxy groups, dictates its fragmentation behavior under mass spectrometry.

Electron Ionization (EI) is the method of choice for this class of volatile and semi-volatile organic compounds. The standard use of a high-energy 70 eV electron beam provides sufficient energy to not only ionize the molecule but also to induce extensive, reproducible fragmentation.^{[3][4]} This fragmentation pattern serves as a unique "fingerprint," enabling robust structural confirmation and differentiation from isomers. The process involves the formation of a

radical cation ($M\dot{+}$), which then undergoes a series of unimolecular dissociations to yield smaller, stable fragment ions.[\[4\]](#)

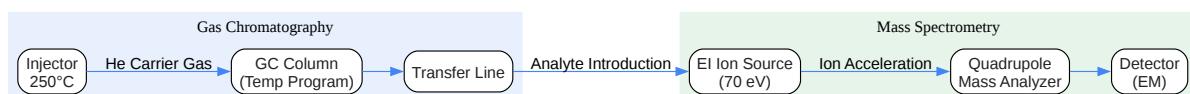
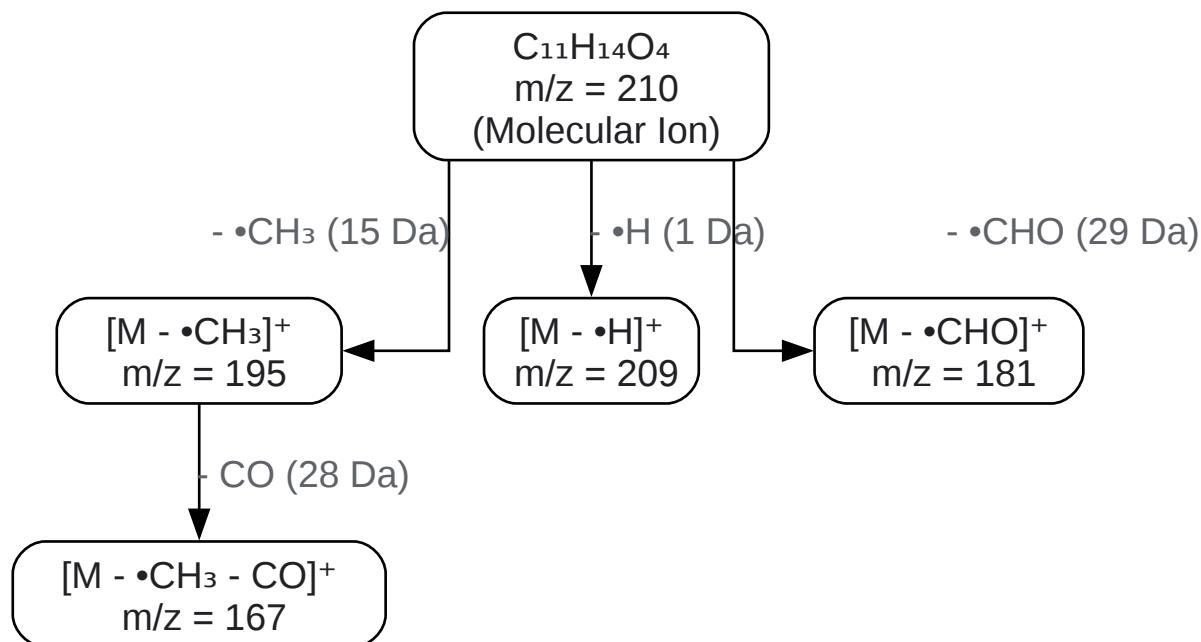
Predicted Electron Ionization (EI) Fragmentation Pathways

While a publicly indexed mass spectrum for **2,3,4-Trimethoxy-6-methylbenzaldehyde** is not readily available, its fragmentation can be confidently predicted by analyzing its structural motifs and referencing data from close structural analogs, such as 2,3,4-Trimethoxybenzaldehyde.[\[5\]](#)[\[6\]](#)

The analysis begins with the molecular ion ($M\dot{+}$), which is expected at a mass-to-charge ratio (m/z) of 210. This peak confirms the molecular weight of the compound.[\[2\]](#) Following ionization, the $M\dot{+}$ undergoes characteristic cleavages driven by the stability of the resulting fragments.

Primary Fragmentation Events:

- Loss of a Methyl Radical ($\cdot\text{CH}_3$): This is one of the most anticipated and significant fragmentation events for molecules containing methoxy groups. The loss of a methyl radical (15 Da) from one of the methoxy substituents leads to the formation of a highly stable, resonance-delocalized cation at m/z 195. This peak is expected to be of high abundance.
- Loss of a Hydrogen Radical ($\cdot\text{H}$): A common feature in the mass spectra of aldehydes is the cleavage of the C-H bond of the aldehyde group, resulting in an $[\text{M}-1]^+$ ion.[\[7\]](#)[\[8\]](#) This would produce a prominent acylium ion at m/z 209.
- Loss of a Formyl Radical ($\cdot\text{CHO}$): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (29 Da), yielding a fragment at m/z 181.[\[7\]](#)[\[8\]](#)



Secondary Fragmentation Events:

The primary fragment ions can undergo further dissociation, providing additional structural information.

- From the m/z 195 ion ($[\text{M}-\text{CH}_3]^+$): This ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for aromatic carbonyl compounds.[\[7\]](#)

This pathway leads to a daughter ion at m/z 167. Another possibility is the loss of formaldehyde (CH_2O , 30 Da) via rearrangement, particularly involving the ortho-methoxy group, which would generate an ion at m/z 165.

The logical flow of these fragmentation events is visualized in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4-Trimethoxy-6-methylbenzaldehyde [myskinrecipes.com]

- 2. 2,3,4-Trimethoxy-6-methylbenzaldehyde | C11H14O4 | CID 89683 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Benzaldehyde, 2,3,4-trimethoxy- [webbook.nist.gov]
- 6. 2,3,4-Trimethoxybenzaldehyde | C10H12O4 | CID 75006 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [mass spectrometry of 2,3,4-Trimethoxy-6-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053454#mass-spectrometry-of-2-3-4-trimethoxy-6-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com